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Compound of Interest

Compound Name: Palmitoylisopropylamide

Cat. No.: B2980071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Palmitoylisopropylamide, also known as N-isopropylpalmitamide, is a fatty acid amide that

has garnered interest for its biological activity, notably as an inhibitor of fatty acid amide

hydrolase (FAAH). This enzyme is responsible for the degradation of endocannabinoids, such

as anandamide. By inhibiting FAAH, Palmitoylisopropylamide can potentiate

endocannabinoid signaling, a pathway of significant therapeutic interest. This technical guide

provides a summary of the available spectroscopic data for Palmitoylisopropylamide, outlines

standard experimental protocols for its characterization, and visualizes its role in the

endocannabinoid signaling pathway. Due to the limited availability of public experimental

spectra, predicted spectroscopic data based on the compound's structure is provided to guide

researchers in its identification and characterization.

Chemical Structure and Properties
IUPAC Name: N-isopropylhexadecanamide

Synonyms: Palmitoylisopropylamide, N-isopropylpalmitamide

CAS Number: 189939-61-5[1]

Molecular Formula: C₁₉H₃₉NO[1]
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Molecular Weight: 297.52 g/mol [1]

Spectroscopic Data
Due to the absence of publicly available experimental spectroscopic data for

Palmitoylisopropylamide, the following tables summarize the predicted data based on its

chemical structure. These predictions can serve as a reference for the identification and

characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
Table 1: Predicted ¹H NMR Data for Palmitoylisopropylamide (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 5.3-5.5 Broad Singlet 1H N-H (Amide)

~ 4.0-4.2 Septet 1H CH (Isopropyl)

~ 2.1-2.2 Triplet 2H α-CH₂ (to C=O)

~ 1.5-1.7 Multiplet 2H β-CH₂

~ 1.2-1.4 Broad Singlet 24H
-(CH₂)₁₂- (Palmitoyl

Chain)

~ 1.1-1.2 Doublet 6H 2 x CH₃ (Isopropyl)

~ 0.8-0.9 Triplet 3H
Terminal CH₃

(Palmitoyl Chain)

Table 2: Predicted ¹³C NMR Data for Palmitoylisopropylamide (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~ 172-173 C=O (Amide)

~ 41-42 CH (Isopropyl)

~ 37-38 α-CH₂ (to C=O)

~ 32 -CH₂-

~ 29-30 -(CH₂)₁₀- (Bulk Methylene Chain)

~ 26 -CH₂-

~ 23 2 x CH₃ (Isopropyl)

~ 22 -CH₂-

~ 14 Terminal CH₃

Infrared (IR) Spectroscopy (Predicted)
Table 3: Predicted IR Absorption Bands for Palmitoylisopropylamide

Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 Strong, Broad N-H Stretch (Amide)

~ 2920, 2850 Strong C-H Stretch (Aliphatic)

~ 1640 Strong C=O Stretch (Amide I)

~ 1550 Strong N-H Bend (Amide II)

~ 1465 Medium C-H Bend (Methylene)

Mass Spectrometry (MS) (Predicted)
Table 4: Predicted Mass Spectrometry Data for Palmitoylisopropylamide
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m/z Ion

297.30 [M]⁺ (Molecular Ion)

298.31 [M+H]⁺

240.25 [M - C₃H₇N]⁺ (Loss of Isopropylamine)

114.10 [C₆H₁₂NO]⁺ (Fragment from amide cleavage)

Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for a small organic

molecule like Palmitoylisopropylamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Palmitoylisopropylamide in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-220 ppm, significantly more scans than ¹H NMR

(e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5

seconds.

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
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referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and

pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance

(ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl, KBr) or

use a solution cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (or pure solvent).

Record the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A variety of mass spectrometers can be used, such as Electrospray

Ionization (ESI) or Electron Impact (EI) mass spectrometers, often coupled with a separation

technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

Acquisition:
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EI-MS: The sample is introduced into the ion source where it is bombarded with high-

energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of

the resulting ions is measured.

ESI-MS: The sample solution is sprayed through a high-voltage needle, creating charged

droplets. The solvent evaporates, leaving charged molecular ions (e.g., [M+H]⁺, [M+Na]⁺)

that are then analyzed.

Data Analysis: The resulting mass spectrum shows the relative abundance of ions at

different m/z values. The molecular ion peak confirms the molecular weight, and the

fragmentation pattern provides structural information.

Signaling Pathway and Biological Activity
Palmitoylisopropylamide is known to be an inhibitor of Fatty Acid Amide Hydrolase (FAAH).

FAAH is the primary enzyme responsible for the degradation of a class of endogenous

signaling lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid

anandamide (AEA).

By inhibiting FAAH, Palmitoylisopropylamide prevents the breakdown of anandamide,

leading to an increase in its local concentration and duration of action. Anandamide then

activates cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors.

Activation of these receptors leads to various downstream signaling events, including

modulation of neurotransmitter release and anti-inflammatory responses.

FAAH Inhibition Signaling Pathway
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Cell Membrane

Downstream Effects

Anandamide (AEA)
(extracellular) CB1 ReceptorActivates

G-protein Signaling
(e.g., ↓cAMP, ↓Ca²⁺ influx)

Initiates

FAAH
Arachidonic Acid +

Ethanolamine
Anandamide (AEA)

(intracellular)
Degradation

Neurotransmitter Modulation
Analgesia

Anti-inflammatory Effects

Palmitoylisopropylamide

FAAH Inhibition Assay Workflow

Prepare Reagents:
- FAAH Enzyme

- Substrate (e.g., AMC-Arachidonoylamide)
- Palmitoylisopropylamide (Test Compound)

- Assay Buffer

Incubate FAAH with Palmitoylisopropylamide

Add Substrate to Initiate Reaction

Measure Fluorescence Over Time
(Product Formation)

Calculate Inhibition Percentage and IC₅₀
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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